molecular formula C12H7NO3S B11863884 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one CAS No. 57390-73-5

7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one

Cat. No.: B11863884
CAS No.: 57390-73-5
M. Wt: 245.26 g/mol
InChI Key: UVFYMKZYQKMXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one is a heterocyclic compound that combines a chromenone core with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one typically involves the condensation of homophthalic acid derivatives with heterocyclic carboxylic acid chlorides. One method involves the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one. This intermediate is then reacted with thioamides under reflux in ethanol or isopropyl alcohol to form the desired thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The phenolic -OH group at position 7 undergoes typical nucleophilic substitution reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductReference
Esterification Acetic anhydride, pyridine7-Acetoxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one
Glycosylation Peracetylated glycosyl bromide, Ag₂O7-Glycosyloxy derivatives
Alkylation Alkyl halides, K₂CO₃, acetone7-Alkoxy derivatives (e.g., pent-4-yn-1-yl ether)

These reactions retain the chromone-thiazole core while modifying solubility and bioavailability. For example, alkylation with chloro-1-pentyne under reflux conditions yields ether derivatives with 42% efficiency after purification .

Electrophilic Aromatic Substitution on the Chromone Ring

The electron-rich chromone ring undergoes electrophilic substitution, primarily at positions 5, 6, or 8:

Reaction TypeReagents/ConditionsPosition ModifiedProductReference
Nitration HNO₃/H₂SO₄Position 5 or 8Nitro-substituted derivatives
Sulfonation SO₃/H₂SO₄Position 6Sulfonic acid derivatives
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Position 88-Chloro/Bromo analogs

Notably, halogenation at position 8 enhances interactions with hydrophobic protein pockets, as observed in kinase inhibition studies.

Condensation Involving the Thiazole Ring

The thiazole moiety participates in cyclocondensation and cross-coupling reactions:

Reaction TypeReagents/ConditionsProductReference
Mannich Reaction Formaldehyde, piperidine8-(Piperidin-1-ylmethyl) derivatives
Buchwald–Hartwig Coupling Pd(OAc)₂, Xantphos, aryl halidesThiazole-aryl conjugated analogs
Grignard Addition RMgX, THFThiazole ring alkylation

The Mannich reaction with piperidine introduces a basic side chain, improving blood-brain barrier penetration in neuroprotective analogs.

Ring-Opening and Functionalization

Controlled degradation of the chromone core enables structural diversification:

Reaction TypeReagents/ConditionsProductReference
Acid Hydrolysis HCl (g), H₂O, reflux1-(2,4-Dihydroxyphenyl)-thiazole ketones
Reductive Opening NaBH₄, MeOHDihydrochromone-thiazole hybrids

Hydrolysis under acidic conditions regenerates ketone intermediates used in chromone resynthesis .

Coordination Chemistry

The compound acts as a ligand for metal ions via hydroxyl and thiazole nitrogen:

Metal IonReaction ConditionsComplex StructureApplicationReference
Fe³⁺ Ethanol, room temperatureOctahedral complexAntioxidant activity enhancement
Cu²⁺ Aqueous buffer, pH 7.4Square-planar coordinationCatalytic oxidation studies

Metal complexes exhibit enhanced radical-scavenging activity compared to the parent compound.

Biological Activation Pathways

In pharmacological contexts, the compound undergoes enzyme-mediated transformations:

Enzyme SystemModificationBioactive MetaboliteReference
Cytochrome P450 Hydroxylation at position 66,7-Dihydroxy-thiazole chromone
Glucuronosyltransferase Glucuronidation at position 7Water-soluble glucuronide conjugate

These metabolic pathways influence its pharmacokinetic profile and toxicity.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H7N1O3S1C_{12}H_7N_1O_3S_1 and a molar mass of 245.25 g/mol. Its structure features a chromone backbone with a hydroxyl group at the 7-position and a thiazole ring at the 3-position, which contributes to its diverse biological activities.

Anticancer Properties

Research indicates that 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one exhibits potent anticancer activities. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. For instance, a study demonstrated that derivatives of this compound displayed cytotoxicity with IC50 values as low as 2.63 µM against AGS cancer cells .

Table: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa<5Inhibition of Chk1 phosphorylation
6-Ethyl derivativeAGS2.63 ± 0.17Cytotoxicity through apoptosis induction

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the thiazole moiety enhances its interaction with microbial targets, making it a potential candidate for developing new antimicrobial agents .

Agricultural Applications

In agriculture, this compound is being explored for its potential use as a biopesticide due to its antimicrobial properties. Its ability to inhibit the growth of plant pathogens could lead to safer alternatives to synthetic pesticides .

Material Science Applications

This compound serves as a building block for synthesizing more complex molecules with tailored properties for various applications in material sciences. Its unique chemical structure allows it to be used in developing new materials with specific functionalities, such as sensors or catalysts.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study focusing on the compound's derivatives found significant inhibition of cancer cell growth through various mechanisms, including apoptosis and cell cycle arrest .
  • Antimicrobial Studies : Another investigation reported promising results in inhibiting microbial growth, suggesting that this compound could be developed into effective agricultural fungicides or bactericides .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chromenone core and a thiazole ring, which imparts distinct chemical and biological properties

Biological Activity

7-Hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one, also known as a chromone derivative, has garnered attention due to its diverse biological activities. This compound features a hydroxyl group at the 7-position and a thiazole moiety at the 3-position, which significantly contributes to its chemical reactivity and potential interactions with biological targets.

The molecular formula of this compound is C12H7NO3SC_{12}H_7NO_3S with a molecular weight of approximately 245.25 g/mol. The presence of functional groups such as hydroxyl and carbonyl enhances its reactivity, allowing for various biological interactions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines. It exhibits cytotoxicity against various cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's. This activity suggests that it could be developed as a therapeutic agent for cognitive disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Macromolecules : The compound's ability to bind with proteins and nucleic acids enhances its therapeutic potential. Molecular docking studies have elucidated binding interactions with targets such as acetylcholinesterase and various cancer-related proteins .
  • Inhibition of Biofilm Formation : It has been reported to exhibit moderate-to-good antibiofilm activity against resistant bacterial strains, indicating its potential use in treating biofilm-associated infections .

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound:

Study Findings Biological Activity
Study AExhibited significant antibacterial activity with MIC values ranging from 15.625 to 125 μM against MRSA and Enterococcus .Antibacterial
Study BDemonstrated cytotoxic effects on cancer cell lines with IC50 values indicating strong anticancer properties .Anticancer
Study CShowed promising acetylcholinesterase inhibition with an IC50 value of 2.7 µM, suggesting potential for Alzheimer’s treatment .Neuroprotective

Properties

CAS No.

57390-73-5

Molecular Formula

C12H7NO3S

Molecular Weight

245.26 g/mol

IUPAC Name

7-hydroxy-3-(1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C12H7NO3S/c14-7-1-2-8-11(3-7)16-4-9(12(8)15)10-5-17-6-13-10/h1-6,14H

InChI Key

UVFYMKZYQKMXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC=C(C2=O)C3=CSC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.